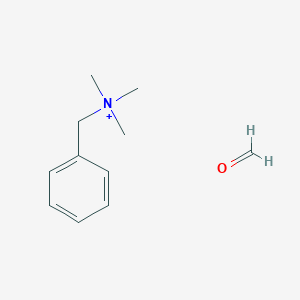

Benzyltrimethylazanium; formaldehyde

Description

Overview of Quaternary Ammonium (B1175870) Compounds in Synthetic Organic Chemistry

Quaternary ammonium compounds (QACs), often referred to as "quats," are a class of organic compounds characterized by a positively charged polyatomic ion of the structure [NR4]+. wikipedia.org In this structure, 'N' represents a central nitrogen atom covalently bonded to four organic groups (R), which can be alkyl or aryl groups. mdpi.com Unlike primary, secondary, or tertiary ammonium ions, the positive charge on the quaternary ammonium cation is permanent and independent of the pH of the solution. wikipedia.org

The unique structural features of QACs, particularly their amphiphilic nature (possessing both hydrophilic and hydrophobic properties), underpin their wide-ranging applications. mdpi.comtsijournals.com They are extensively used as antimicrobials, disinfectants, fabric softeners, and hair conditioners. wikipedia.orgmdpi.com In the realm of synthetic organic chemistry, quaternary ammonium salts are highly valued as phase transfer catalysts (PTCs). wikipedia.org PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transferring one of the reactants across the phase boundary, thereby accelerating the reaction rate. wikipedia.org

The synthesis of QACs is typically achieved through the alkylation of tertiary amines. wikipedia.org For instance, industrial production may involve the hydrogenation of fatty nitriles to generate primary or secondary amines, which are subsequently treated with methyl chloride. wikipedia.org

Fundamental Reactivity and Industrial Significance of Formaldehyde (B43269)

Formaldehyde (CH2O), the simplest aldehyde, is a colorless, highly reactive gas with a pungent odor. gas-sensing.combritannica.comrenodots.com Its high reactivity stems from the polarized carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Formaldehyde is a crucial building block in the synthesis of many industrial and specialized compounds. wikipedia.org It is commercially available in various forms, including formalin (an aqueous solution, typically 37%), paraformaldehyde (a solid polymer), and trioxane (B8601419) (a cyclic trimer). britannica.com

Industrially, formaldehyde is produced primarily through the vapor-phase oxidation of methanol. britannica.com Its applications are extensive and diverse. Large quantities are used in the production of resins, such as urea-formaldehyde, phenol-formaldehyde, and melamine-formaldehyde resins. britannica.comrenodots.com These resins are vital components in the manufacturing of plywood, particleboard, adhesives, and insulation materials. renodots.comamericanchemistry.com

Formaldehyde's reactivity with proteins makes it an effective disinfectant, biocide, tissue fixative, and embalming agent. britannica.comwikipedia.org It is also used in the textile industry, as a preservative in some consumer products, and in the synthesis of other chemicals like pentaerythritol, which is used to make explosives and synthetic lubricants. gas-sensing.combritannica.com The chemical's ability to act as a versatile precursor contributes significantly to its industrial importance. gas-sensing.comamericanchemistry.com

Conceptualizing Research Avenues for Benzyltrimethylazanium-Formaldehyde Systems

The combination of benzyltrimethylazanium, a specific quaternary ammonium cation, with formaldehyde opens up several intriguing areas for chemical research and application development. The benzyltrimethylazanium cation, when paired with a suitable anion like hydroxide (B78521) (forming benzyltrimethylammonium (B79724) hydroxide), can function as a potent phase transfer catalyst.

One documented application of this system is in facilitating aldol (B89426) condensation reactions. For example, benzyltrimethylammonium hydroxide has been successfully employed as a basic phase transfer catalyst for the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde to produce hydroxypivaldehyde, a precursor for neopentyl glycol. researchgate.net This highlights the catalytic role of the benzyltrimethylazanium cation in promoting reactions involving formaldehyde.

Future research could explore the following avenues:

Optimization of Catalytic Processes: Investigating the efficiency of various benzyltrimethylazanium salts as catalysts for a broader range of formaldehyde-based reactions, such as Mannich reactions or the synthesis of other complex organic molecules.

Polymer Chemistry: Exploring the use of benzyltrimethylazanium-formaldehyde systems in the synthesis of novel polymers. The catalytic activity of the quaternary ammonium salt could influence the polymerization process of formaldehyde or its co-polymerization with other monomers, potentially leading to materials with unique properties.

Development of Functional Materials: The interaction between the cationic nature of benzyltrimethylazanium and the reactive aldehyde group of formaldehyde could be harnessed to create functionalized surfaces or materials with specific properties, such as antimicrobial coatings where the quaternary ammonium moiety provides the biocidal activity and formaldehyde acts as a cross-linking agent.

Formaldehyde Scavenging: Given the concerns over formaldehyde emissions from materials like wood-based panels, research could be directed towards understanding if benzyltrimethylazanium compounds can play a role in formaldehyde scavenging systems, either by catalyzing its reaction with scavenging agents or by directly interacting with it. researchgate.net

The study of benzyltrimethylazanium-formaldehyde systems represents a promising field for advancing catalytic methods and developing new materials, building upon the well-established chemistries of both quaternary ammonium salts and formaldehyde.

Data Tables

Table 1: Properties of Formaldehyde

| Property | Value |

|---|---|

| Chemical Formula | CH₂O |

| Molar Mass | 30.031 g/mol |

| Appearance | Colorless gas |

| Boiling Point | -19 °C |

| Melting Point | -92 °C |

Table 2: Common Applications of Quaternary Ammonium Compounds and Formaldehyde

| Compound Type | Application Area | Specific Examples |

|---|---|---|

| Quaternary Ammonium Compounds | Antimicrobials/Disinfectants | Benzalkonium chloride, Cetylpyridinium chloride wikipedia.org |

| Phase Transfer Catalysis | Accelerating reactions between immiscible reagents wikipedia.org | |

| Consumer Products | Fabric softeners, Hair conditioners mdpi.com | |

| Formaldehyde | Resin Production | Urea-formaldehyde, Phenol-formaldehyde resins britannica.comrenodots.com |

| Disinfectants/Preservatives | Disinfectant, Embalming agent, Tissue fixative britannica.comwikipedia.org |

Compound Names Mentioned

Acetaldehyde

Ammonia

Benzalkonium chloride

Benzyltrimethylazanium

Benzyltrimethylammonium hydroxide

Cetylpyridinium chloride

Cyclonite (RDX)

Formaldehyde (Methanal)

Formic acid

Hexamethylenetetramine (Methenamine)

Hydroxypivaldehyde

Isobutyraldehyde

Melamine-formaldehyde resin

Methanol

Methyl chloride

Neopentyl glycol

Paraformaldehyde

Pentaerythritol

Phenol

Phenol-formaldehyde resin

Trioxane

Urea

Urea-formaldehyde resin

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18NO+ |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;formaldehyde |

InChI |

InChI=1S/C10H16N.CH2O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H2/q+1; |

InChI Key |

NUSQJHHRTYFEIL-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.C=O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyltrimethylazanium Formaldehyde Adducts and Derivatives

Direct Reaction Pathways of Benzyltrimethylazanium with Formaldehyde (B43269) Precursors

Direct reaction pathways to form adducts of benzyltrimethylazanium with formaldehyde are theoretically rooted in the nucleophilic character of the precursor amines towards the electrophilic formaldehyde. These pathways can be conceptualized in two primary stages: the initial interaction of a precursor amine with formaldehyde, followed by quaternization to introduce the benzyltrimethylazanium moiety.

The initial step in the formation of a benzyltrimethylazanium-formaldehyde adduct involves the nucleophilic addition of a precursor amine, such as N,N-dimethylbenzylamine or trimethylamine (B31210), to formaldehyde. This reaction is a classic example of the interaction between an amine and an aldehyde, which typically proceeds through a tetrahedral intermediate to form a hemiaminal (aminol). This hemiaminal is generally unstable and can readily eliminate water to form a highly reactive iminium ion.

The reaction of a secondary amine, like N,N-dimethylbenzylamine, with formaldehyde would initially form a hemiaminal, which upon dehydration, generates the corresponding iminium ion. This iminium species is a potent electrophile. Similarly, a primary amine can react with formaldehyde to form an imine after dehydration of the initial adduct. libretexts.orglibretexts.org The formation of these iminium ions is a critical step, as they are the key electrophilic intermediates in many subsequent reactions. chemistrysteps.com

The subsequent step to arrive at a benzyltrimethylazanium derivative would involve the quaternization of the tertiary amine formed from these initial reactions. For instance, if a secondary amine is used, it is first converted to a tertiary amine through reaction with formaldehyde and a reducing agent (as in the Eschweiler-Clarke reaction), which can then be quaternized. mdpi.comwikipedia.org The direct isolation of a simple adduct between a tertiary amine and formaldehyde is challenging due to the equilibrium favoring the starting materials or further reaction of the intermediate iminium ion.

Condensation reactions between amines and formaldehyde are fundamental in organic synthesis, most notably in the Mannich reaction. wikipedia.orgpsiberg.comorganic-chemistry.org In the context of synthesizing benzyltrimethylazanium-formaldehyde derivatives, a precursor amine (primary or secondary) reacts with formaldehyde to generate an electrophilic iminium ion (often referred to as a Mannich reagent). This iminium ion then reacts with a suitable nucleophile, such as an enolizable ketone, to form a β-amino carbonyl compound, known as a Mannich base. chemistrysteps.comwikipedia.org

For example, the reaction of a secondary amine with formaldehyde generates an iminium salt, which is a key intermediate. psiberg.com This intermediate can then undergo further reactions. If a tertiary amine is formed as the Mannich base, it can be subsequently quaternized to yield a quaternary ammonium (B1175870) salt. psiberg.com The quaternization is typically achieved through reaction with an alkylating agent, a process known as the Menschutkin reaction. nih.gov

The Eschweiler-Clarke reaction provides another pathway where a primary or secondary amine is reductively methylated using excess formaldehyde and formic acid. mdpi.comwikipedia.org This reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. The resulting tertiary amine can then be quaternized with a suitable benzylating or methylating agent to form the desired benzyltrimethylazanium cation. It is important to note that the Eschweiler-Clarke reaction itself does not produce quaternary ammonium salts. wikipedia.org

| Reaction Type | Precursor Amine | Reagents | Key Intermediate | Subsequent Step |

| Nucleophilic Addition | Secondary Amine | Formaldehyde | Iminium Ion | Reaction with nucleophile |

| Mannich Reaction | Primary/Secondary Amine | Formaldehyde, Active Hydrogen Compound | Iminium Ion | Formation of Mannich Base |

| Eschweiler-Clarke | Primary/Secondary Amine | Formaldehyde, Formic Acid | Iminium Ion | Reduction to Tertiary Amine |

| Quaternization | Tertiary Amine | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | - | Formation of Quaternary Ammonium Salt |

Catalytic Approaches in Benzyltrimethylazanium-Formaldehyde Synthesis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgdalalinstitute.com Quaternary ammonium salts, such as benzyltrimethylammonium (B79724) chloride, are classic examples of phase-transfer catalysts. wikipedia.orgyoutube.com

In the context of formaldehyde reactions, a quaternary ammonium salt can transport a reactant, such as a hydroxide (B78521) ion from the aqueous phase to the organic phase to act as a base, or it can transfer an organic-soluble reactant into the aqueous phase. While benzyltrimethylazanium itself acts as a phase-transfer catalyst, its synthesis via reactions involving formaldehyde in a two-phase system could be influenced by PTC principles. For instance, if a precursor amine is in an organic phase and formaldehyde is in an aqueous phase, a phase-transfer catalyst could facilitate the reaction at the interface or by transporting one reactant into the other phase.

The structure of the quaternary ammonium salt, including the nature of the alkyl groups, significantly affects its efficacy as a phase-transfer catalyst. operachem.com The catalyst's ability to partition between the two phases is crucial for its function. operachem.com

Acid-base catalysis is fundamental to the reactions of amines with formaldehyde. The formation of the key iminium ion intermediate is typically catalyzed by acid. libretexts.orgnih.gov The acid protonates the hydroxyl group of the initially formed hemiaminal, converting it into a good leaving group (water) and facilitating its departure to form the electrophilic iminium ion. libretexts.orglibretexts.org The pH of the reaction medium must be carefully controlled, as a pH around 5 is often optimal for imine formation. libretexts.org

Under acidic conditions, the condensation of aromatic amines with formaldehyde can lead to the formation of diarylmethane bases. acs.org The Mannich reaction can also be conducted under either acidic or basic conditions. nih.govmdpi.com In acidic media, the reaction proceeds through the formation of an iminium ion. wikipedia.org In basic media, the reaction can also proceed, and in some cases, base catalysis is employed for condensation reactions. researchgate.netmdpi.com For instance, the condensation of formaldehyde with propionaldehyde (B47417) can be base-catalyzed. mdpi.com

The choice of acid or base catalyst can influence the reaction pathway and the nature of the products formed. For example, acid catalysis has been used in the histochemical demonstration of certain amines via formaldehyde condensation. nih.gov

| Catalysis Type | Role in Amine-Formaldehyde Reactions | Typical Catalysts | Effect on Reaction |

| Phase Transfer Catalysis | Facilitates reaction between immiscible phases | Quaternary Ammonium Salts (e.g., Benzyltrimethylammonium chloride) | Increases reaction rate and yield in two-phase systems |

| Acid Catalysis | Promotes the formation of the electrophilic iminium ion | HCl, Acetic Acid | Accelerates the dehydration of the hemiaminal intermediate |

| Base Catalysis | Can facilitate enolate formation in Mannich reactions | NaOH, KOH, Amines | Promotes condensation reactions involving active methylene (B1212753) compounds |

Multi-component Reaction Strategies Incorporating Benzyltrimethylazanium-Related Moieties and Formaldehyde

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient synthetic strategies. researchgate.netrsc.org Formaldehyde is a key C1 building block in many important MCRs. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The Mannich reaction is a prime example of a three-component reaction where formaldehyde, an amine (primary or secondary), and a compound with an active hydrogen atom react to form a β-amino carbonyl compound. wikipedia.orgpsiberg.comorganic-chemistry.org In the context of benzyltrimethylazanium derivatives, a precursor amine can be used in a Mannich reaction to generate a tertiary amine, which can then be quaternized. The reaction proceeds through the in-situ formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic carbon component. chemistrysteps.comwikipedia.org

The versatility of the Mannich reaction allows for the synthesis of a wide array of compounds. psiberg.comnih.gov Variations of the Mannich reaction, such as using preformed iminium salts, can enhance its applicability, particularly with sensitive substrates. psiberg.com The products of the Mannich reaction, the Mannich bases, are valuable synthetic intermediates that can be further transformed. For instance, they can undergo elimination to form α,β-unsaturated carbonyl compounds or be subjected to nucleophilic substitution. psiberg.com

Mannich-Type Reactions and Related Condensations

The Mannich reaction is a cornerstone of organic synthesis, classically involving the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. wikipedia.orglibretexts.org The key intermediate in this reaction is an iminium ion, formed from the amine and formaldehyde, which then acts as an electrophile. libretexts.orgadichemistry.com

In the context of benzyltrimethylazanium, a quaternary ammonium salt, its direct participation in a classical Mannich reaction as the amine component is mechanistically hindered. Quaternary amines lack the necessary N-H proton to form the intermediate iminium ion. libretexts.org However, derivatives or adducts involving the structural components of benzyltrimethylazanium and formaldehyde can be conceptualized through modified Mannich-type strategies or related condensation reactions.

One plausible pathway involves a variation of the Mannich reaction where a precursor to the benzyltrimethylazanium moiety, such as a benzylamine (B48309) derivative, participates in the reaction, followed by quaternization. For instance, a primary or secondary benzylamine could react with formaldehyde and a suitable carbon nucleophile to form a Mannich base, which is subsequently methylated to yield the quaternary ammonium salt.

The general mechanism for a Mannich reaction proceeds as follows:

Formation of an Iminium Ion: A primary or secondary amine reacts with formaldehyde to form a highly reactive iminium ion. adichemistry.com

Enolization: A carbonyl compound with an acidic alpha-proton tautomerizes to its enol form. adichemistry.com

Nucleophilic Attack: The enol attacks the iminium ion, leading to the formation of a β-aminocarbonyl compound, also known as a Mannich base. wikipedia.orgadichemistry.com

The following table outlines representative conditions for Mannich-type reactions that could be adapted for the synthesis of precursors to benzyltrimethylazanium derivatives.

| Carbon Nucleophile | Amine Component | Solvent | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Acetophenone | Dimethylamine (B145610) | Ethanol | HCl, Reflux | β-Aminoketone |

| Cyclohexanone | Benzylamine | Methanol | Acetic Acid, Room Temp | α-Benzylaminomethyl-cyclohexanone |

| Indole | Dimethylamine | Acetic Acid/Dioxane | Heat | Gramine derivative |

| Malonic Ester | Piperidine | Ethanol | Room Temp | Aminomethylated malonic ester |

Alkylation and Arylation Mechanisms involving Formaldehyde and Benzylamines

Alkylation and arylation reactions provide another synthetic avenue for creating derivatives that incorporate the structural elements of benzyltrimethylazanium and formaldehyde. These reactions typically involve the formation of a reactive electrophile that subsequently attacks an electron-rich aromatic ring.

Friedel-Crafts Type Alkylation:

A classic example of such a reaction is the Friedel-Crafts alkylation, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. libretexts.org While benzyltrimethylazanium itself is not a typical substrate for Friedel-Crafts reactions due to the deactivating nature of the quaternary ammonium group, its precursors or related compounds can be involved in such synthetic strategies.

For instance, a benzyl halide could be used to alkylate an aromatic compound, and the resulting product could then be reacted with trimethylamine to form a quaternary ammonium salt. Alternatively, a reaction involving formaldehyde and a benzylamine in the presence of an aromatic compound could lead to the formation of a diarylmethane derivative, which could then be further functionalized.

Hydroxyalkylation of aromatic compounds using formaldehyde in the presence of an acid catalyst is a related process of industrial significance. chemcess.com This reaction results in the formation of a substituted benzyl alcohol, which can then react with another molecule of the aromatic compound to produce a substituted diarylmethane. chemcess.com

The mechanism of Friedel-Crafts alkylation generally proceeds through the following steps:

Formation of a Carbocation: The alkyl halide reacts with a Lewis acid to form a carbocation or a polarized complex that acts as the electrophile. libretexts.org

Electrophilic Attack: The aromatic ring acts as a nucleophile and attacks the carbocation, forming an arenium ion intermediate. libretexts.org

Deprotonation: A proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. libretexts.org

The following table summarizes various alkylating agents and catalysts used in Friedel-Crafts type reactions, which could be conceptually applied to the synthesis of precursors for benzyltrimethylazanium derivatives.

| Aromatic Substrate | Alkylating Agent | Catalyst | Typical Product |

|---|---|---|---|

| Benzene (B151609) | Benzyl Chloride | AlCl₃ | Diphenylmethane |

| Toluene | Formaldehyde/HCl | ZnCl₂ | Chloromethylated Toluene |

| Phenol | Formaldehyde | Acid or Base | Hydroxymethylphenols |

| Anisole | t-Butyl Alcohol | H₂SO₄ | p-tert-Butylanisole |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Formaldehyde (B43269) Condensation with Nitrogenous Compounds Relevant to Benzyltrimethylazanium

The condensation reactions of formaldehyde are multifaceted, involving several competing and consecutive steps. Theoretical and experimental studies on analogous systems, such as phenol-formaldehyde and urea-formaldehyde reactions, provide significant insight into the potential mechanisms at play.

Formation of Quinonemethide Intermediates and Analogous Pathways

A key mechanistic feature in the base-catalyzed condensation of formaldehyde with aromatic compounds, such as phenols, is the formation of quinonemethide (QM) intermediates. nih.govresearchgate.net This pathway is considered relevant to aromatic structures like benzyltrimethylazanium. The reaction proceeds in two main steps:

Formation of the Quinonemethide Intermediate: This is typically the rate-determining step. nih.govresearchgate.net It involves the elimination of a hydroxyl group from a hydroxymethyl derivative of the aromatic compound.

Michael Addition: The highly reactive QM intermediate then undergoes a Michael-type addition with a nucleophile, such as the anion of another aromatic molecule, leading to the formation of a methylene (B1212753) bridge. nih.gov

Theoretical studies using quantum chemistry have confirmed the viability of the quinonemethide hypothesis, which was previously a long-standing proposal. researchgate.net Two primary mechanisms have been identified for the formation of the QM intermediate itself: the E1cb mechanism and a water-aided elimination (WAE) mechanism. nih.govresearchgate.net Given the aromatic nature of the benzyl (B1604629) group in benzyltrimethylazanium, the formation of analogous reactive intermediates is a plausible pathway in its reaction with formaldehyde under basic conditions.

Unimolecular Elimination of Conjugate Base (E1cb) Mechanisms

The Unimolecular Elimination of Conjugate Base (E1cb) mechanism has been identified as a highly favorable pathway for the formation of reactive intermediates in base-catalyzed formaldehyde condensations. researchgate.netsemanticscholar.orgresearchgate.net This two-step mechanism is characterized by:

Deprotonation: A base removes a proton from the substrate, forming a carbanion (the conjugate base). masterorganicchemistry.com

Elimination: The leaving group departs from the carbanion in a subsequent, typically rapid, step. masterorganicchemistry.com

In the context of formaldehyde condensations, this mechanism is crucial for the formation of intermediates like quinonemethides from hydroxymethylphenols or methyleneurea (B13816848) from methylolureas. semanticscholar.orgresearchgate.net Theoretical calculations have shown that the potential energy barrier for the E1cb mechanism is significantly lower than that of the previously proposed SN2 mechanism. semanticscholar.orgresearchgate.net For instance, in the base-catalyzed urea-formaldehyde reaction, the energy barrier for the E1cb step was predicted to be approximately half that of the SN2 pathway, making it the more likely route. semanticscholar.orgresearchgate.net

| Mechanism | Predicted Potential Energy Barrier (kJ/mol) | System Studied |

| E1cb | 59.6 | Urea-Formaldehyde |

| SN2 | ~120 | Urea-Formaldehyde |

This interactive table presents data from theoretical studies on urea-formaldehyde condensation, illustrating the energetic preference for the E1cb mechanism. semanticscholar.org

Bimolecular Nucleophilic Substitution (SN2) Mechanisms in Formaldehyde Condensations

The bimolecular nucleophilic substitution (SN2) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon center, and the leaving group departs simultaneously. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This mechanism results in an inversion of stereochemical configuration at the reaction center. organic-chemistry.orgmasterorganicchemistry.com

For formaldehyde condensations, an SN2 pathway was historically considered. However, recent quantum chemistry studies have indicated that this mechanism is not competitive with the E1cb pathway in base-catalyzed systems due to a much higher energy barrier. researchgate.netsemanticscholar.org The SN2 reaction proceeds through a high-energy, pentacoordinate transition state. wikipedia.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law. masterorganicchemistry.comchemistrysteps.com While plausible in certain contexts, particularly under different pH conditions or for different substrates, the E1cb mechanism is now largely favored for explaining the formation of key intermediates in base-catalyzed condensations. researchgate.netsemanticscholar.org

Role of Intermediates such as Aminomethanol (B12090428) and Methanimine in Reaction Pathways

The reaction of formaldehyde with nitrogenous compounds, such as primary or secondary amines, proceeds through key intermediates that dictate the subsequent reaction course. The initial step is the nucleophilic addition of the amine to the carbonyl carbon of formaldehyde. dur.ac.ukresearchgate.net

This addition leads to the formation of an N-(hydroxymethyl)amine, commonly known as aminomethanol or a hemiaminal. dur.ac.ukresearchgate.net This intermediate is often unstable and can undergo further reactions. A critical subsequent step is the dehydration of the aminomethanol to form a highly reactive methanimine (also known as an iminium ion or Schiff base). dur.ac.ukresearchgate.net

The reaction sequence can be summarized as:

R₂NH + HCHO ⇌ R₂NCH₂OH (Aminomethanol formation)

R₂NCH₂OH ⇌ [R₂N=CH₂]⁺ + OH⁻ (Methanimine/Iminium ion formation)

Kinetic Modeling and Analysis of Benzyltrimethylazanium-Formaldehyde Reaction Systems

While specific kinetic data for the benzyltrimethylazanium-formaldehyde system is not extensively documented, the principles of kinetic analysis can be understood from studies on analogous reactions, such as those involving phenols, resorcinol, and other amines with formaldehyde. nih.gov

Determination of Rate Laws and Kinetic Parameters

For example, the reaction of ammonium (B1175870) nitrate (B79036) with formaldehyde under certain conditions was found to follow the rate law: Rate = k[HCHO]²[NH₄NO₃]⁰·⁶

This demonstrates that the reaction is second-order with respect to formaldehyde and has a fractional order with respect to the ammonium salt, indicating a complex mechanism likely involving a pre-equilibrium step.

Kinetic parameters for such reactions are determined using various analytical techniques to monitor the concentration of reactants or products over time. These methods include:

Spectroscopy (FTIR): To track changes in functional groups. nih.govmdpi.com

Calorimetry (DSC): To measure the heat evolved during the exothermic condensation reaction. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR): To follow the formation of different chemical species and the growth of polymeric structures. nih.gov

From the time-course data, rate constants (k) can be calculated. By performing experiments at different temperatures, the activation energy (Ea) and other Arrhenius parameters can be determined from plots of ln(k) versus 1/T.

| Parameter | Description | Method of Determination |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Determined by varying initial concentrations of reactants and observing the effect on the initial reaction rate. |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of reaction to the concentrations of reactants. | Calculated from the integrated rate law or the slope of a plot of rate vs. concentration. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T). |

This interactive table outlines the key kinetic parameters and the common experimental approaches used for their determination in formaldehyde condensation systems.

Based on a comprehensive review of the available scientific literature, a direct chemical reaction, along with its specific mechanisms and kinetics, between Benzyltrimethylazanium (benzyltrimethylammonium) and formaldehyde is not documented. The chemical nature of the benzyltrimethylammonium (B79724) cation, a quaternary ammonium salt, precludes the typical condensation reaction that occurs between formaldehyde and primary or secondary amines, as it lacks the necessary protons on the nitrogen atom for such a reaction to proceed.

The research literature details several related but distinct chemical processes:

Use as a Counter-ion in Oxidation Reactions: Benzyltrimethylammonium chlorobromate has been studied as an oxidizing agent for aliphatic aldehydes, including formaldehyde. In this context, the benzyltrimethylammonium ion acts as a spectator counter-ion, while the chlorobromate ion is the reactive oxidizing species. Studies have shown that the addition of benzyltrimethylammonium chloride to these reactions has no effect on the rate, indicating the cation does not participate in the reaction mechanism. The rate-determining step in this oxidation is the transfer of a hydride ion from the hydrated form of the aldehyde to the oxidant. researchgate.net

Catalysis in Condensation Reactions: Benzyltrimethylammonium hydroxide (B78521) is utilized as a basic phase transfer catalyst in reactions such as the cross-Aldol condensation of isobutyraldehyde (B47883) and formaldehyde. researchgate.net In this role, it facilitates the reaction by providing a basic environment but does not act as a primary reactant that is incorporated into the final product structure.

Reactions with Related Amine Compounds: There is extensive research on the kinetics and mechanisms of reactions between formaldehyde and primary or secondary amines, such as benzylamine (B48309). dur.ac.uk These reactions typically proceed through the formation of an N-(hydroxymethyl)amine intermediate, which then dehydrates. The rate-determining step in these reactions is often dependent on the pH of the solution. dur.ac.uk However, this mechanism is not applicable to the quaternary benzyltrimethylammonium cation.

Due to the absence of documented evidence for a direct reaction between Benzyltrimethylazanium and formaldehyde, it is not possible to provide an article detailing the impact of temperature, pH, and concentration on reaction rates or to identify the rate-determining steps as requested in the specified outline.

Polymerization and Oligomerization Phenomena

Formation of Benzyltrimethylazanium-Formaldehyde Oligomers and Polycondensates

The reaction between benzyltrimethylazanium and formaldehyde (B43269) can lead to the formation of oligomeric and polycondensate structures, although the benzyltrimethylazanium cation itself does not possess traditional functional groups for polymerization. The reactivity of the benzyl (B1604629) group's aromatic ring can be exploited under certain conditions to form linkages with formaldehyde.

The controlled synthesis of defined oligomeric structures from benzyltrimethylazanium and formaldehyde is a nuanced process. Unlike traditional step-growth monomers, benzyltrimethylazanium lacks two distinct reactive sites for linear chain extension. However, under specific catalytic conditions, electrophilic substitution on the benzene (B151609) ring can occur. The reaction is akin to the formation of phenol-formaldehyde resins, where the aromatic ring is activated towards reaction with formaldehyde.

The synthesis can be conceptualized as a series of electrophilic aromatic substitution reactions where formaldehyde, or its protonated form, acts as the electrophile. The presence of the trimethylammonium group influences the reactivity and regioselectivity of this substitution.

Table 1: Hypothetical Reaction Parameters for Controlled Oligomer Synthesis

| Parameter | Condition | Rationale |

| Catalyst | Acidic (e.g., H₂SO₄) or Basic (e.g., NaOH) | To activate formaldehyde and/or the aromatic ring for electrophilic substitution. |

| Temperature | 60-100 °C | To provide sufficient energy for the reaction while minimizing side reactions and uncontrolled polymerization. |

| Molar Ratio | Excess Formaldehyde | To promote the formation of methylol intermediates on the benzyl group. |

| Solvent | Aqueous or polar organic solvent | To ensure solubility of the ionic benzyltrimethylazanium salt and formaldehyde. |

The initial step would involve the formation of a hydroxymethylbenzyltrimethylazanium intermediate. Subsequent condensation reactions between these intermediates or with other benzyltrimethylazanium molecules would lead to the formation of methylene (B1212753) bridges, creating oligomeric structures. The degree of oligomerization can be controlled by adjusting the reaction time, temperature, and stoichiometry of the reactants.

The formation of polycondensates from benzyltrimethylazanium and formaldehyde follows a step-growth polymerization mechanism. wikipedia.org This process involves the gradual reaction of monomers to form dimers, trimers, and eventually longer polymer chains. wikipedia.org In this specific case, the "monomers" can be considered the hydroxymethylated benzyltrimethylazanium species.

The mechanism proceeds as follows:

Electrophilic Aromatic Substitution: Formaldehyde reacts with the aromatic ring of benzyltrimethylazanium to form mono-, di-, and tri-substituted hydroxymethyl derivatives.

Condensation: These hydroxymethyl groups can then react with another aromatic ring (on another benzyltrimethylazanium molecule) or with another hydroxymethyl group to form methylene (-CH₂-) or ether (-CH₂-O-CH₂-) bridges, respectively, with the elimination of water.

Structural characterization of the resulting oligomers and polymers is crucial to understand their properties.

Table 2: Techniques for Structural Characterization

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the position and extent of substitution on the aromatic ring and the nature of the linkages (methylene vs. ether). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of characteristic functional groups, such as the quaternary ammonium (B1175870) group, aromatic rings, and hydroxyl groups. |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution of the oligomers and polymers. |

| Mass Spectrometry (MS) | Can be used to identify the exact mass of smaller oligomers, confirming their structure. |

Integration of Benzyltrimethylazanium Moieties into Formaldehyde-Based Polymer Architectures

The unique properties of the benzyltrimethylazanium cation can be imparted to formaldehyde-based polymers through various integration strategies.

Benzyltrimethylazanium can be incorporated into formaldehyde-based polymer networks, such as phenol-formaldehyde or urea-formaldehyde resins, through co-polymerization. In this scenario, the benzyltrimethylazanium acts as a comonomer or a modifying agent.

During the synthesis of a phenol-formaldehyde resin, for instance, benzyltrimethylazanium can be added to the reaction mixture. The aromatic ring of the benzyl group can participate in the electrophilic substitution reactions with formaldehyde, similar to phenol, leading to its incorporation into the polymer backbone.

The incorporation of benzyltrimethylazanium units can significantly influence the formation and properties of the final polymer network.

Steric Hindrance: The bulky benzyltrimethylazanium group can introduce steric hindrance, potentially slowing down the crosslinking reaction and leading to a less densely crosslinked network.

Electrostatic Interactions: The positive charge of the quaternary ammonium group can lead to electrostatic interactions within the polymer network, affecting its conformation and mechanical properties.

Hydrophilicity: The ionic nature of the benzyltrimethylazanium moiety can increase the hydrophilicity of the polymer, affecting its swelling behavior and interaction with aqueous media.

Table 3: Potential Effects of Benzyltrimethylazanium Incorporation on Polymer Properties

| Property | Effect |

| Crosslink Density | Potentially decreased due to steric hindrance. |

| Thermal Stability | May be altered due to changes in network structure and the presence of the ionic group. |

| Mechanical Strength | Can be influenced by changes in crosslink density and electrostatic interactions. |

| Swelling Behavior | Increased hydrophilicity may lead to higher swelling in polar solvents. |

Grafting and Surface Functionalization of Polymeric Materials with Benzyltrimethylazanium-Formaldehyde Adducts

Grafting pre-formed benzyltrimethylazanium-formaldehyde adducts onto the surface of other polymeric materials is a powerful technique for modifying their surface properties. nih.gov This approach allows for the introduction of the specific functionalities of the benzyltrimethylazanium group without altering the bulk properties of the substrate polymer.

The process typically involves two main strategies: "grafting to" and "grafting from". In the "grafting to" approach, pre-synthesized benzyltrimethylazanium-formaldehyde oligomers with reactive end groups are attached to a polymer surface that has complementary functional groups. The "grafting from" method involves initiating the polymerization of monomers (in this case, potentially hydroxymethylated benzyltrimethylazanium) from active sites on the polymer surface.

Surface functionalization can also be achieved by directly reacting a polymer surface that contains reactive groups (e.g., hydroxyl or amine groups) with benzyltrimethylazanium and formaldehyde. This can lead to the covalent attachment of benzyltrimethylazanium-formaldehyde moieties to the surface.

The resulting functionalized surfaces can exhibit a range of desirable properties, including:

Antimicrobial activity: Quaternary ammonium compounds are known for their antimicrobial properties.

Improved hydrophilicity and wettability: The ionic nature of the surface groups can attract water molecules.

Enhanced adhesion: The modified surface chemistry can improve adhesion to other materials.

Ion-exchange capabilities: The presence of cationic groups allows for the exchange of anions.

Chemical Grafting Techniques onto Formaldehyde-Derived Polymer Sponges

The chemical grafting of quaternary ammonium salts, such as those derived from benzyltrimethylammonium (B79724), onto formaldehyde-derived polymer sponges is a key method for imparting new functionalities to the polymer surface. A prevalent example is the modification of polyvinyl alcohol-formaldehyde (PVF) sponges. The grafting process typically involves creating reactive sites on the polymer backbone to which the ammonium compound can covalently bond.

One established technique involves a multi-step process. Initially, the hydroxyl groups present on the surface of the PVF sponge are activated. This can be achieved through reaction with a crosslinking agent like glutaraldehyde, followed by the introduction of a molecule that can subsequently react with the tertiary amine precursor of the quaternary ammonium salt.

The reaction conditions for such grafting procedures are critical and influence the final properties of the modified sponge. Key parameters include the concentration of the grafting agent, reaction temperature, and reaction time. Optimization of these parameters is necessary to achieve a high degree of grafting while preserving the structural integrity of the polymer sponge.

Characterization of Grafting Efficiency and Surface Morphology

Following the chemical grafting process, a thorough characterization is essential to confirm the successful modification of the polymer sponge and to evaluate the efficiency of the grafting reaction and its impact on the surface morphology.

Grafting Efficiency:

The efficiency of the grafting process can be quantified by various analytical techniques. A common method is to determine the weight gain of the polymer sponge after the grafting reaction. The degree of substitution, which represents the percentage of successfully modified functional groups, can also be calculated.

Spectroscopic methods are invaluable for confirming the chemical changes on the polymer surface. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify the presence of new functional groups associated with the grafted compound. For instance, the appearance of characteristic peaks corresponding to the quaternary ammonium group would indicate successful grafting. Solid-state Carbon-13 Nuclear Magnetic Resonance (CP/MAS ¹³C-NMR) spectroscopy provides more detailed structural information, confirming the covalent linkage between the polymer and the grafted moiety. researchgate.net

Surface Morphology:

The surface morphology of the grafted polymer sponges is typically investigated using microscopy techniques. Scanning Electron Microscopy (SEM) is widely employed to visualize the surface topography and pore structure of the sponge before and after grafting. nih.gov These images can reveal whether the grafting process has altered the porous network of the sponge, which is crucial for applications where flow and surface area are important. google.com

Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can provide elemental analysis of the surface, confirming the presence and distribution of elements specific to the grafted compound, such as nitrogen in the case of quaternary ammonium salts.

The table below summarizes the characterization techniques and typical findings in the study of grafted formaldehyde-derived polymer sponges.

| Characterization Technique | Parameter Measured | Typical Findings |

| Weight Gain Analysis | Percentage increase in weight after grafting | Provides a quantitative measure of the amount of grafted material. |

| ATR-FTIR Spectroscopy | Presence of new characteristic absorption bands | Confirms the introduction of new functional groups from the grafted compound. |

| CP/MAS ¹³C-NMR Spectroscopy | Chemical shifts corresponding to new carbon environments | Verifies the covalent attachment and structure of the grafted chains. researchgate.net |

| Scanning Electron Microscopy (SEM) | Surface topography and pore structure | Visualizes changes in surface roughness and integrity of the porous network. nih.gov |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the surface | Confirms the presence and distribution of elements unique to the grafted compound. |

The data from these characterization techniques collectively provide a comprehensive understanding of the success of the chemical grafting and its effect on the physical and chemical properties of the formaldehyde-derived polymer sponge.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A suite of NMR experiments would be required to unambiguously assign the proton, carbon, and nitrogen environments within the "Benzyltrimethylazanium; formaldehyde" adduct.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). This information is crucial for identifying the different types of protons, such as those on the aromatic ring of the benzyl (B1604629) group, the methylene (B1212753) bridge, and the methyl groups attached to the nitrogen atom.

Hypothetical ¹H NMR Data Table: This table is illustrative and not based on experimental data.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.2-7.5 | m | 5H | Aromatic protons (C₆H₅) |

| 4.5 | s | 2H | Benzyl protons (Ar-CH₂) |

| 3.1 | s | 9H | Methyl protons (N(CH₃)₃) |

| 4.8 | s | 2H | Formaldehyde-derived methylene protons (N-CH₂-O) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Hypothetical ¹³C NMR Data Table: This table is illustrative and not based on experimental data.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 130-140 | Aromatic quaternary carbon |

| 125-130 | Aromatic CH carbons |

| 68.0 | Benzyl carbon (Ar-CH₂) |

| 55.0 | Methyl carbons (N(CH₃)₃) |

| 75.0 | Formaldehyde-derived methylene carbon (N-CH₂-O) |

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would be invaluable for directly probing the electronic environment of the quaternary nitrogen atom in the benzyltrimethylammonium (B79724) cation. The chemical shift would confirm its quaternary nature and provide insights into the bonding and charge distribution around the nitrogen.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

Mass Spectrometry for Molecular Weight and Compositional Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. For the "this compound" cation, HRMS would confirm its elemental composition (e.g., C₁₁H₁₈NO⁺).

Hypothetical HRMS Data Table: This table is illustrative and not based on experimental data.

| Parameter | Value |

|---|---|

| Calculated m/z (for C₁₁H₁₈NO⁺) | 180.1383 |

| Observed m/z | 180.1381 |

| Mass Error (ppm) | -1.1 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymer Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers. nih.govresearchgate.net It is a soft ionization method that causes minimal fragmentation, making it ideal for determining the molecular weight distribution of polymeric materials. wpmucdn.com In the context of benzyltrimethylammonium formaldehyde (B43269) resins, MALDI-TOF MS can provide detailed information on the distribution of oligomers, the mass of the repeating monomer units, and the identity of end groups.

The analysis involves co-crystallizing the polymer sample with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid or dithranol. shimadzu.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules, typically by forming singly charged adducts with a cationizing agent (e.g., Na⁺, K⁺). frontiersin.org The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for the construction of a detailed mass spectrum.

For a resin formed from benzyltrimethylammonium and formaldehyde, the spectrum would display a series of peaks, each corresponding to a different oligomer. The mass difference between adjacent peaks reveals the mass of the repeating unit. This technique is invaluable for monitoring polymerization reactions and understanding the structure of the final polymer product. doaj.orgresearchgate.net

| Observed m/z (Daltons) | Assigned Oligomer (n) | Cation Adduct | Mass Difference (Δm/z) |

|---|---|---|---|

| 523.3 | 10 | Na⁺ | - |

| 553.3 | 11 | Na⁺ | 30.0 |

| 583.3 | 12 | Na⁺ | 30.0 |

| 613.4 | 13 | Na⁺ | 30.1 |

| 643.4 | 14 | Na⁺ | 30.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of benzyltrimethylammonium, a quaternary ammonium (B1175870) salt, is not feasible due to its non-volatile nature. Likewise, formaldehyde, while volatile, is highly reactive and exists in equilibrium with various hydrated and oligomeric forms in solution, complicating direct GC analysis. wjpmr.com

To overcome these limitations, chemical derivatization is employed. colostate.edugcms.cz This process modifies the analyte to create a new compound with properties suitable for GC analysis, such as increased volatility and thermal stability. jfda-online.comresearchgate.net

For the analysis of formaldehyde, a common approach is derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH). wjpmr.comnih.gov Another method involves the acid-catalyzed reaction with alcohols (e.g., methanol, ethanol) to form stable acetals like methylal or ethylal, which can be analyzed by headspace GC-MS. scielo.brusp.br The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, which provides a unique fragmentation pattern for confident identification.

| Derivatizing Agent | Resulting Derivative | Typical GC Column | Detection Mode |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde-2,4-dinitrophenylhydrazone | HP-5MS (or similar non-polar) | MS (Scan or SIM) |

| Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) | Formaldehyde-oxime | Capillary high polarity column | MS with Electron Capture |

| Acidified Ethanol | Diethoxymethane (Ethylal) | DB-624 (or similar) | Headspace-MS |

| Acidified Methanol | Dimethoxymethane (Methylal) | DB-624 (or similar) | Headspace-MS |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

In the analysis of a benzyltrimethylammonium formaldehyde product, the FTIR spectrum would be a composite of the characteristic absorptions of its constituent parts. The benzyltrimethylammonium cation would exhibit peaks related to the aromatic ring (C=C stretching around 1600-1450 cm⁻¹, C-H stretching above 3000 cm⁻¹) and the alkyl groups of the quaternary amine. Formaldehyde itself has a strong carbonyl (C=O) stretching absorption around 1740-1720 cm⁻¹. researchgate.net However, in reaction products and aqueous solutions, it primarily exists as methylene glycol or polyoxymethylene, which show strong C-O stretching bands around 1100-1000 cm⁻¹. frontiersin.org The spectrum of the final product would provide key information on the consumption of reactants and the formation of new bonds, such as ether linkages in a polymer chain.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2850 | Aliphatic C-H (from methyl and benzyl groups) | Stretching |

| ~1730 | C=O (Residual free formaldehyde) | Stretching |

| 1600, 1495, 1450 | Aromatic C=C | Ring Stretching |

| ~1480 | CH₂ (from benzyl group) | Scissoring |

| 1200-1000 | C-O (from polyoxymethylene linkages) | Stretching |

| ~980 | Quaternary Ammonium C-N | Stretching |

| 740, 700 | Aromatic C-H | Out-of-plane Bending |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects the inelastic scattering of monochromatic light from a laser source. Raman is particularly sensitive to non-polar, symmetric bonds and is less susceptible to interference from water, making it well-suited for analyzing aqueous samples.

For benzyltrimethylammonium formaldehyde, Raman spectroscopy can provide valuable structural information. capes.gov.br The aromatic ring of the benzyl group produces strong and characteristic Raman signals, including a prominent ring-breathing mode around 1000 cm⁻¹. chemicalbook.comnih.gov The trimethylammonium group also gives rise to specific C-N vibrational bands. researchgate.net In formaldehyde-based resins, such as those made with melamine (B1676169) or urea, deformations of the core ring structure and vibrations of methylene and methylol functionalities can be identified. capes.gov.brresearchgate.net This allows for the study of the curing process and the structural changes that occur during polymerization. capes.gov.br

| Raman Shift (cm⁻¹) | Functional Group/Moiety | Vibrational Mode |

|---|---|---|

| 3060-3040 | Aromatic C-H | Stretching |

| 2980-2920 | Aliphatic C-H | Stretching |

| ~1605 | Aromatic C=C | Stretching |

| ~1460 | CH₂/CH₃ | Deformation |

| ~1003 | Aromatic Ring | Ring Breathing (Monosubstituted) |

| ~970 | Trimethylammonium group | C-N Vibration |

| ~760 | Trimethylammonium group | C-N Vibration |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for analyzing non-volatile or thermally unstable compounds like quaternary ammonium salts and formaldehyde derivatives.

For the analysis of the benzyltrimethylammonium cation, reversed-phase HPLC is often employed. Since the cation is highly polar, an ion-pairing agent (e.g., heptanesulfonate) may be added to the mobile phase to improve retention on a C18 or C8 column. Detection can be achieved using a UV detector, as the benzyl group is chromophoric, or with greater selectivity and sensitivity using a mass spectrometer (LC-MS). rsc.orgnih.gov

The analysis of formaldehyde by HPLC almost always requires derivatization to form a product with strong UV absorbance or fluorescence. The most common method involves pre-column or post-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which is readily detected by UV-Vis detectors around 355-360 nm. nih.govoup.com Another established method uses acetylacetone, which reacts with formaldehyde in the presence of ammonium acetate (B1210297) to form 3,5-diacetyl-1,4-dihydrolutidine, a product detectable by UV or fluorescence detectors. lcms.cz These methods allow for the sensitive quantification of free formaldehyde in the reaction mixture, providing a measure of reaction completion or product purity. researchgate.netjfda-online.com

| Analyte | HPLC Method | Stationary Phase (Column) | Mobile Phase Example | Detection Mode |

|---|---|---|---|---|

| Benzyltrimethylammonium | Ion-Pair Reversed-Phase | C18 or C8 | Acetonitrile/Water with Sodium Heptanesulfonate | UV (254 nm), MS |

| Formaldehyde (as DNPH derivative) | Reversed-Phase | C18 | Acetonitrile/Water | UV-Vis (355-360 nm) |

| Formaldehyde (as Acetylacetone derivative) | Reversed-Phase | C18-AQ | Methanol/Ammonium Acetate Buffer | UV-Vis (414 nm), Fluorescence |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a critical analytical technique for determining the molecular weight distribution of polymers. shimadzu.comwikipedia.org The method separates polymer molecules based on their hydrodynamic volume, or size in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the porous packing material of the column. shimadzu.com By calibrating the system with polymer standards of known molecular weights, such as polystyrene or polymethyl methacrylate, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of an unknown polymer sample. wikipedia.orglcms.cz The PDI value provides insight into the breadth of the molecular weight distribution. researchgate.net

In the context of polymers synthesized from formaldehyde, such as phenol-formaldehyde resins, GPC is extensively used for characterization. researchgate.netlcms.cz The analysis of these resins is often performed using polar eluents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), sometimes at elevated temperatures to ensure solubility and reduce viscosity. lcms.czlcms.cz The resulting chromatograms reveal the distribution of oligomers and polymers, which is crucial for understanding the physical and mechanical properties of the material. lcms.cz For instance, subtle batch-to-batch variations in molecular weight distribution, detectable by GPC, can significantly impact end-use properties like strength, hardness, and cure time. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 1,200 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 1,917 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |

| Polydispersity Index (PDI) | 1.598 | A measure of the broadness of the molecular weight distribution (Mw/Mn). researchgate.net |

| Eluent | Tetrahydrofuran (THF) | The solvent used to dissolve the polymer and carry it through the GPC columns. researchgate.net |

| Calibration Standard | Polystyrene | A polymer with a narrow molecular weight distribution used to create a calibration curve. wikipedia.org |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. For polymers, XRD is employed to determine the degree of crystallinity, identify the crystalline phases present, and gain insights into the morphology, such as the arrangement and orientation of crystalline domains. researchgate.netmdpi.com Crystalline regions within a polymer produce sharp diffraction peaks, while amorphous components result in a broad halo. woodj.org

Formaldehyde-based polymers, such as urea-formaldehyde (UF) resins, are typically thermosetting polymers that are largely amorphous. woodj.orgkoreascience.kr However, studies have revealed that under certain conditions, particularly at low formaldehyde-to-urea molar ratios, crystalline domains can form. woodj.orgkoreascience.kr Synchrotron XRD studies on UF resins have shown that both uncured and cured samples can exhibit crystallinity, suggesting that linear molecules and hydrogen bonding contribute to the formation of ordered structures. woodj.orgkoreascience.kr The XRD patterns of cured UF resins typically show several primary crystalline peaks, which can be used to identify the crystal structure. koreascience.kr

The morphology of these crystalline domains in formaldehyde-based polymers can also be investigated. Transmission electron microscopy (TEM) combined with XRD has shown that crystals in UF resins can exist as lamellar structures, forming isotropic polycrystals with random orientation. researchgate.net While direct XRD data for a polymer of benzyltrimethylammonium and formaldehyde is not extensively documented, analysis of related compounds provides insight. For example, the crystallization of DNA with cetyltrimethylammonium, a related quaternary ammonium compound, results in various morphologies including spherulites, dendrites, and faceted rhombic crystals, which form a hexagonal lattice detectable by XRD. nih.gov This indicates that the incorporation of bulky ammonium cations is compatible with the formation of ordered crystalline structures.

| Diffraction Angle (2θ) | Corresponding d-spacing (Å) | Interpretation |

|---|---|---|

| ~10.5° | ~8.4 | Primary diffraction peak indicating a specific crystalline plane. |

| ~21.0° | ~4.2 | Second prominent peak, often related to intermolecular chain packing. |

| ~23.5° | ~3.8 | Peak associated with crystalline domains within the polymer matrix. |

| ~29.0° | ~3.1 | Indicates further ordered arrangements in the semi-crystalline structure. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules and the energetic profiles of their reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study reactions analogous to those involving benzyltrimethylazanium and formaldehyde (B43269), such as the Eschweiler-Clarke methylation reaction. In this reaction, primary or secondary amines are methylated using excess formic acid and formaldehyde. DFT calculations have been instrumental in understanding the hydride transfer process in such reactions. For instance, studies on the methylation of methylamine (B109427) with formic acid and formaldehyde have utilized various DFT methods (including B2PLYP-D3, B3LYP, B3LYP-D, BP86-D, PBE0-D, M06-2X, and wB97X) to model the reaction, sometimes including the effects of water molecules. mdpi.com

These computational studies reveal the mechanism of iminium ion formation and subsequent reduction. The amine reacts with formaldehyde to form an iminium ion, which is then reduced by a hydride transfer from formic acid. mdpi.com While the Eschweiler-Clarke reaction typically stops at the tertiary amine and does not produce quaternary ammonium (B1175870) salts, the initial steps of amine-formaldehyde interaction are relevant. mdpi.com

Furthermore, DFT has been used to investigate the adsorption of formaldehyde on various surfaces, which can be enhanced by the presence of certain dopant atoms. researchgate.net This provides insights into the initial interactions that might occur between formaldehyde and a functionalized molecule like benzyltrimethylazanium. DFT calculations are also employed to study the stability of benzyltrimethylammonium (B79724) (BTMA)-functionalized polymers. researchgate.net These studies compute the barrier heights for degradation pathways, such as hydroxide-initiated aryl-ether cleavage and nucleophilic substitution at the benzylic position of the BTMA group. researchgate.net For example, the barrier height for the nucleophilic substitution of the alpha-carbons on the benzylic position of the BTMA cationic functional group has been computed to be 90.8 kJ/mol. researchgate.net

The table below summarizes key energetic data from DFT studies on related systems.

| System/Reaction | Computational Method | Calculated Parameter | Value |

| Benzyltrimethylammonium-functionalized polyaromatics | DFT | Barrier height for nucleophilic substitution at the benzylic position | 90.8 kJ/mol |

| Benzyltrimethylammonium-functionalized polyaromatics | DFT | Barrier height for hydroxide-initiated aryl-ether cleavage | 85.8 kJ/mol |

| Methylamine + Formaldehyde + Formic Acid | DFT (various functionals) | Hydride transfer process energetics | Functional-dependent |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately predicting electronic structures and spectroscopic properties. For reactions involving amines and formaldehyde, ab initio calculations have been used to investigate the energetics and kinetics of carbinolamine formation. For example, the reaction of dimethylamine (B145610) with formaldehyde, catalyzed by a single water molecule, has been studied using ab initio methods. nih.gov These calculations show that the reaction barrier is significantly lowered in the presence of a water catalyst. nih.gov

Ab initio calculations have also been used to study the radiationless transition of the 1(nπ*) state of formaldehyde, providing insights into its photochemical behavior. tue.nl While not directly involving benzyltrimethylazanium, this fundamental understanding of formaldehyde's electronic states is crucial. For more complex reactions, such as the reaction of the ethynyl (B1212043) radical with formaldehyde, high-performance single-point energy calculations at the CCSD(T) level are used to obtain accurate electronic energies for stationary points on the potential energy surface. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations provide detailed information about the conformational flexibility of molecules and their interactions with their environment. youtube.comuit.no For quaternary ammonium compounds like benzyltrimethylazanium, MD simulations can be used to study their aggregation and adsorption at interfaces, for example, on an iron surface. researchgate.net These simulations can reveal the preferred orientations and interaction modes of the molecule.

Prediction of Reactivity and Stability of Benzyltrimethylazanium-Formaldehyde Compounds

The reactivity and stability of compounds formed between benzyltrimethylazanium and formaldehyde can be predicted using computational methods. Formaldehyde is known to be highly reactive, particularly with nitrogen-containing compounds. nih.gov The stability of benzyltrimethylammonium itself has been investigated, with decomposition products at high temperatures including carbon monoxide, carbon dioxide, nitrogen oxides, hydrochloride gas, and ammonia. nih.gov

Computational studies on the alkaline stability of benzyltrimethylammonium (BTMA)-functionalized polymers have shown that the BTMA cationic groups degrade slowly over extended periods under basic conditions. researchgate.net This suggests a relative stability of the quaternary ammonium moiety. However, the introduction of formaldehyde could lead to the formation of less stable intermediates. The reaction of quaternary ammonium salts can proceed via C-N bond cleavage. rsc.org Theoretical calculations can predict the likelihood of such reactions by calculating the activation energies for different degradation pathways.

The table below outlines predicted stabilities and degradation pathways.

| Compound/System | Condition | Predicted Stability/Degradation Pathway |

| Benzyltrimethylammonium | High Temperature | Decomposes to CO, CO2, NOx, HCl, NH3 |

| Benzyltrimethylammonium-functionalized polymers | Alkaline (0.5 M NaOH, 80°C) | Slow degradation of BTMA groups over 48 hours |

| Benzodiazepines (nitrogen-containing) | Formaldehyde solution | Accelerated decomposition |

Elucidation of Catalytic Mechanisms Involving Quaternary Ammonium Species

Quaternary ammonium compounds can act as catalysts in various chemical reactions. Their catalytic activity often stems from their ability to act as phase-transfer catalysts or to form reactive intermediates. In the context of reactions involving formaldehyde, quaternary ammonium hydroxides, such as benzyltrimethylammonium hydroxide (B78521), can be used as catalysts. acs.org

Environmental Transformation Chemistry and Fate of Benzyltrimethylazanium Formaldehyde Systems

Abiotic Degradation Pathways Relevant to the Chemical Structure

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For benzyltrimethylazanium and formaldehyde (B43269), the key pathways include hydrolysis, photochemical degradation, and reactions with environmental nucleophiles.

Benzyltrimethylazanium (BTMA) , as a quaternary ammonium (B1175870) compound (QAC), possesses a permanently charged cationic head, which makes it generally resistant to hydrolysis under neutral and acidic conditions. The core structure, consisting of strong carbon-carbon and carbon-nitrogen single bonds, does not readily undergo hydrolytic cleavage. However, under alkaline (high pH) conditions and elevated temperatures, BTMA can undergo degradation. The primary mechanism is nucleophilic attack by hydroxide (B78521) ions (OH⁻). Two main degradation pathways are recognized:

SN2 Nucleophilic Substitution: The hydroxide ion attacks the benzylic carbon, leading to the displacement of the trimethylamine (B31210) group. The primary products of this reaction are benzyl (B1604629) alcohol and trimethylamine. nrel.govresearchgate.net

Hofmann Elimination: This pathway is generally less favored for BTMA as it lacks a beta-hydrogen on a flexible alkyl chain.

Studies have shown that the stability of BTMA in alkaline solutions is temperature-dependent. For instance, at 80°C, BTMA has a reported half-life of approximately 4 years, indicating significant stability. researchgate.net However, at higher temperatures (120-160°C), degradation rates increase substantially. researchgate.net

Formaldehyde in aqueous environments exists in equilibrium with its hydrated form, methanediol (B1200039). This hydration reaction is rapid and reversible. epa.gov

CH₂O + H₂O ⇌ CH₂(OH)₂

Methanediol can further undergo polymerization to form poly(oxymethylene) glycols, especially in more concentrated solutions. epa.gov The C-N bonds in urea-formaldehyde resins, a major source of formaldehyde release, are susceptible to hydrolysis, which results in the liberation of free formaldehyde. rsc.org This process is a significant pathway for the introduction of formaldehyde into the environment from various materials.

| Compound | Environmental Condition | Primary Mechanism | Key Degradation Products | Reported Half-life |

|---|---|---|---|---|

| Benzyltrimethylazanium | Alkaline pH, Elevated Temperature | Nucleophilic Substitution (SN2) | Benzyl alcohol, Trimethylamine | ~4 years at 80°C researchgate.net |

| Formaldehyde | Aqueous Solution | Hydration / Polymerization | Methanediol, Poly(oxymethylene) glycols | Rapidly hydrates; does not persist epa.gov |

Benzyltrimethylazanium , like many QACs, exhibits limited direct absorption of sunlight, meaning direct photolysis is generally not a significant degradation pathway. nih.gov However, indirect photochemical degradation can occur through reactions with photochemically generated reactive species in sunlit surface waters, primarily hydroxyl radicals (•OH). nih.gov QACs react with hydroxyl radicals at diffusion-controlled rates. nih.gov The reaction with •OH can lead to the abstraction of a hydrogen atom from the benzyl group or the methyl groups, initiating a cascade of oxidative reactions. While specific by-products for BTMA are not extensively detailed in environmental studies, degradation of similar aromatic compounds suggests potential products could include benzaldehyde, benzoic acid, and smaller aliphatic molecules resulting from the breakdown of the quaternary head group. Photolysis half-lives for QACs in surface water are estimated to be in the range of 12 to 94 days, indicating a slow abiotic degradation process. nih.gov

Formaldehyde is susceptible to photochemical degradation, particularly in the atmosphere. In aqueous environments, its hydrated form, methanediol, is not photolabile. However, the small amount of free formaldehyde in equilibrium can undergo photolysis. The primary atmospheric photochemical loss processes are direct photolysis and reaction with hydroxyl radicals. acs.org

Direct Photolysis: HCHO + hν → H• + •CHO or H₂ + CO

Reaction with Hydroxyl Radicals: HCHO + •OH → •CHO + H₂O

In sunlit air, these reactions lead to a short atmospheric half-life for formaldehyde, often on the order of hours. epa.govacs.org In water, photocatalytic degradation in the presence of semiconductor materials like TiO₂ can mineralize formaldehyde to CO₂ and water, with superoxide (B77818) radicals (•O₂⁻) playing a crucial role in the degradation process.

Benzyltrimethylazanium's quaternary ammonium group is a poor electrophile, making it generally unreactive toward most environmental nucleophiles under typical ambient conditions. As discussed under hydrolysis, the most significant nucleophilic attack is by hydroxide at elevated pH. Other potential environmental nucleophiles, such as bisulfide (HS⁻) or functional groups within natural organic matter, are not expected to react readily with the stable cationic head of BTMA.

Formaldehyde , in contrast, is a highly reactive electrophile. Its carbon atom is readily attacked by a wide range of nucleophiles present in environmental matrices. researchgate.net Key reactions include:

Reaction with Amines: Formaldehyde reacts with primary and secondary amines, which are common in soil organic matter (e.g., amino acids, amino sugars in humic substances), to form hemiaminals and imines. These can further react to create stable cross-links (aminals). researchgate.net

Reaction with Thiols: It reacts with thiol groups (e.g., cysteine residues in proteins, or sulfide (B99878) minerals) to form hemithioacetals.

Reaction with Phenols: Functional groups in humic and fulvic acids, such as phenols, can react with formaldehyde.

These reactions lead to the formation of adducts, effectively binding formaldehyde to organic and inorganic components of soil and sediment. This process is a primary mechanism for the sequestration of formaldehyde in the environment.

Chemical Reactivity in Environmental Compartments

The fate of benzyltrimethylazanium and formaldehyde is strongly influenced by their interactions with the solid phases of environmental compartments, such as soil and sediment.

Benzyltrimethylazanium , being a cation, interacts strongly with negatively charged surfaces prevalent in the environment. Its primary interaction mechanisms are:

Cation Exchange: BTMA can exchange with inorganic cations (like Na⁺, K⁺, Ca²⁺) on the surfaces of clay minerals (e.g., montmorillonite, kaolinite) and soil organic matter. nih.govnih.gov This electrostatic attraction is a major factor controlling its mobility, significantly retarding its transport in soil and groundwater. nih.gov

Hydrophobic Interactions: The benzyl group and, to a lesser extent, the methyl groups can participate in hydrophobic interactions with the nonpolar regions of soil organic matter (humic and fulvic acids). nih.govresearchgate.net

The sorption of QACs like BTMA to soil and sludge is generally high, leading to their accumulation in these matrices. nih.gov The extent of sorption is positively correlated with the organic carbon content and clay content of the soil. nih.gov